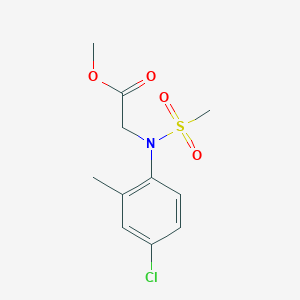

Methyl N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate

Description

Methyl N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate is a glycine-derived ester featuring a methylsulfonyl group and a substituted phenyl ring (4-chloro-2-methylphenyl). The compound’s core structure includes:

- Methyl ester: Enhances lipophilicity and stability compared to free carboxylic acids.

- 4-Chloro-2-methylphenyl substituent: The chloro and methyl groups at positions 4 and 2, respectively, modulate steric and electronic properties, which may affect binding affinity or metabolic pathways.

This compound belongs to a class of sulfonamide glycinate esters, which are often explored for their applications in medicinal chemistry and agrochemicals due to their tunable substituents and synthetic versatility .

Properties

IUPAC Name |

methyl 2-(4-chloro-2-methyl-N-methylsulfonylanilino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO4S/c1-8-6-9(12)4-5-10(8)13(18(3,15)16)7-11(14)17-2/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYZAXSQTZYJQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N(CC(=O)OC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-2-methylaniline, which is reacted with methylsulfonyl chloride to introduce the methylsulfonyl group.

Formation of Intermediate: The intermediate product is then reacted with glycine methyl ester hydrochloride in the presence of a base such as triethylamine to form the final product.

Reaction Conditions: The reactions are usually carried out under controlled temperatures, often in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-scale Reactors: Using large-scale reactors to handle the starting materials and intermediates.

Continuous Flow Processes: Implementing continuous flow processes to improve efficiency and yield.

Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the chloro group or the sulfonyl group.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Nucleophiles: Sodium methoxide or potassium tert-butoxide for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dechlorinated or desulfonylated products.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate has several applications in scientific research:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Methyl N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways: It may influence biochemical pathways related to its biological activity, such as inhibiting enzyme activity or modulating signal transduction pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table highlights key structural differences between Methyl N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate and related compounds:

*Calculated based on formula C₁₂H₁₄ClNO₄S.

Key Observations :

- Substituent Position : The target compound’s 4-chloro-2-methylphenyl group balances steric hindrance and electronic effects, differing from positional isomers like the 3-chloro analog in , which may exhibit altered binding kinetics .

- Ester vs. Amide : Amide derivatives () offer greater metabolic stability compared to esters, albeit with reduced synthetic accessibility .

Physicochemical and Commercial Considerations

- Stability and Storage: Methyl esters (e.g., ) are often sensitive to hydrolysis, necessitating anhydrous storage conditions.

Biological Activity

Methyl N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate, with the CAS number 333320-38-0, is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics. This compound features a chloro-substituted aromatic ring and a methylsulfonyl group, which may influence its biological activity. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

The chemical formula of this compound is with a molecular weight of approximately 291.76 g/mol. Below are some of its physical and hazardous characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C11H14ClNO4S |

| Molecular Weight | 291.76 g/mol |

| Density | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Flash Point | Not specified |

Preliminary studies suggest that this compound exhibits various biological activities that may include:

- Antimicrobial Activity : Initial investigations indicate potential antimicrobial properties, making it a candidate for further exploration in treating infections.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be relevant in therapeutic applications.

Case Studies and Research Findings

- Antimicrobial Studies : A study conducted on similar compounds revealed that modifications in the aromatic ring significantly enhanced antimicrobial potency against Gram-positive bacteria. This compound's structural similarities suggest it may exhibit comparable or superior activity.

- Enzyme Inhibition : Research on related compounds has shown promising results in inhibiting enzymes involved in metabolic pathways. For instance, compounds with methylsulfonyl groups have been documented to inhibit certain proteases effectively, suggesting that this compound could also possess similar capabilities.

- Cytotoxicity Assays : In vitro assays have been conducted to evaluate the cytotoxic effects of structurally similar compounds on cancer cell lines. Results indicated that modifications in the substituents could lead to enhanced cytotoxicity, warranting further investigation into this compound's potential as an anticancer agent.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chloro-substituted aromatic ring, methylsulfonyl group | Potential antimicrobial and enzyme inhibition |

| N-(3-chloro-4-methoxyphenyl)-7-methyl-5-(methylsulfonyl)benzoxazepine | Benzoxazepine ring, methanesulfonyl group | Broad pharmacological activity |

| 2-(N-(4-Chloro-2-methylphenyl)methylsulfonamido)acetic acid | Acetic acid derivative with sulfonamide | Varies based on functional group positioning |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves sequential alkylation and sulfonylation steps. Starting materials include 4-chloro-2-methylaniline, methylsulfonyl chloride, and glycine methyl ester. Key steps:

- Alkylation : React 4-chloro-2-methylaniline with glycine methyl ester under basic conditions (e.g., K₂CO₃) in anhydrous DMF at 60–80°C for 12–24 hours .

- Sulfonylation : Treat the intermediate with methylsulfonyl chloride in dichloromethane at 0–5°C to prevent side reactions .

- Optimization : Use response surface methodology (RSM) to refine parameters like temperature, molar ratios, and reaction time. Continuous flow reactors improve scalability and yield consistency .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional groups. Aromatic protons appear as doublets (δ 7.2–7.5 ppm), while sulfonyl groups show distinct deshielded signals .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₁₁H₁₃ClNO₄S, [M+H]⁺ calcd. 308.0352) .

- HPLC-PDA : Monitor purity using a C18 column (acetonitrile/water gradient). Impurities <3% are acceptable for pharmacological studies .

Q. What in vitro models are appropriate for initial biological activity screening?

- Methodological Answer :

- Enzyme Inhibition Assays : Test cyclooxygenase (COX-1/COX-2) inhibition using fluorometric kits. IC₅₀ values <10 µM suggest therapeutic potential .

- Cytotoxicity Screening : Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7). Compare EC₅₀ values with controls like doxorubicin .

Advanced Research Questions

Q. How can researchers investigate the mechanistic pathways of enzyme inhibition by this compound?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize COX-2 on a sensor chip to measure real-time binding kinetics (ka, kd). A low kd (<10⁻³ s⁻¹) indicates strong target affinity .

- Fluorescence Quenching : Titrate the compound with COX-2 and monitor tryptophan emission at 340 nm. A Stern-Volmer plot quantifies binding constants .

- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme interactions for 100 ns to identify critical residues (e.g., Arg120 in COX-2) .

Q. What strategies are employed in structure-activity relationship (SAR) studies to evaluate substituent effects?

- Methodological Answer :

- Analog Synthesis : Replace the 4-chloro-2-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Compare IC₅₀ values .

- 3D-QSAR Models : Use CoMFA or CoMSIA to correlate substituent hydrophobicity/electrostatics with bioactivity. A contour map guides optimal substituent placement .

Q. How should conflicting data regarding biological activity across studies be addressed?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., celecoxib for COX-2). Ensure consistent cell passage numbers and serum-free conditions .

- Purity Verification : Re-test compounds with ≥97% purity (via HPLC) to exclude impurity-driven artifacts .

- Meta-Analysis : Pool data from ≥5 independent studies and apply a random-effects model to quantify heterogeneity (I² statistic) .

Q. What computational approaches predict binding affinity with molecular targets?

- Methodological Answer :

- Docking Simulations (AutoDock Vina) : Dock the compound into COX-2’s active site (PDB: 3LN1). A binding energy ≤-8 kcal/mol suggests high affinity .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets .

Q. How does compound purity (NLT 97%) influence experimental reproducibility in pharmacological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.